

Time-Kill Curve Analysis of FPI-1523 Sodium: Application Notes and Protocols

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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B10861215

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Introduction

FPI-1523 sodium is a novel, potent, non- β -lactam β -lactamase inhibitor. As a derivative of avibactam, it demonstrates significant activity against a wide range of β -lactamase enzymes, including Class A, Class C, and some Class D enzymes. Furthermore, **FPI-1523 sodium** exhibits inhibitory activity against Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual mechanism of action makes **FPI-1523 sodium** a promising candidate for combating infections caused by multidrug-resistant bacteria.

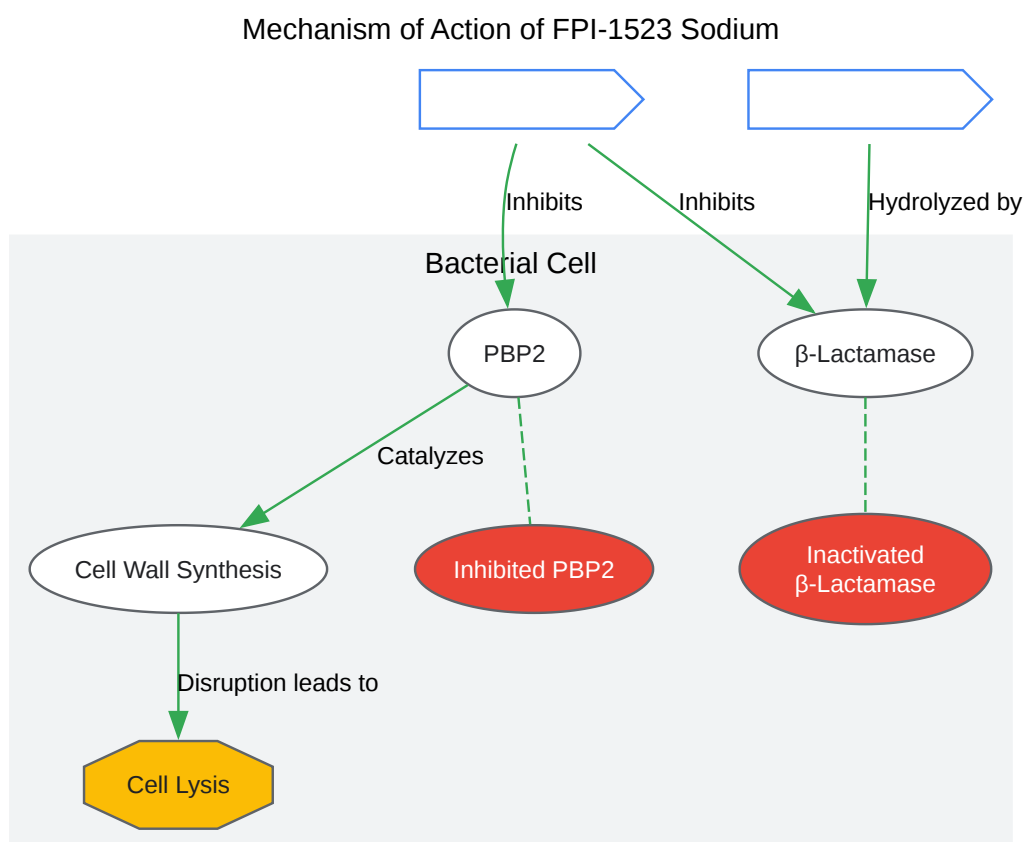
Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the concentration-dependent and time-dependent killing kinetics of a new compound, aiding in the prediction of its potential clinical efficacy.

These application notes provide a detailed protocol for performing a time-kill curve analysis of **FPI-1523 sodium** against representative Gram-positive and Gram-negative bacteria.

Mechanism of Action

FPI-1523 sodium's antimicrobial activity stems from a dual-pronged attack on bacterial defenses. Firstly, it acts as a β -lactamase inhibitor. β -lactamase enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate β -lactam

antibiotics. **FPI-1523 sodium** forms a covalent, yet reversible, bond with the active site of these enzymes, protecting co-administered β -lactam antibiotics from degradation.[1][2][3] Secondly, **FPI-1523 sodium** directly inhibits Penicillin-Binding Protein 2 (PBP2).[4] PBP2 is a crucial transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Inhibition of PBP2 disrupts cell wall integrity, leading to cell lysis and bacterial death.[4]



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Caption: Dual mechanism of **FPI-1523 sodium**.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to performing the time-kill analysis, the MIC of **FPI-1523 sodium** against the selected bacterial strains must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Time-Kill Curve Assay

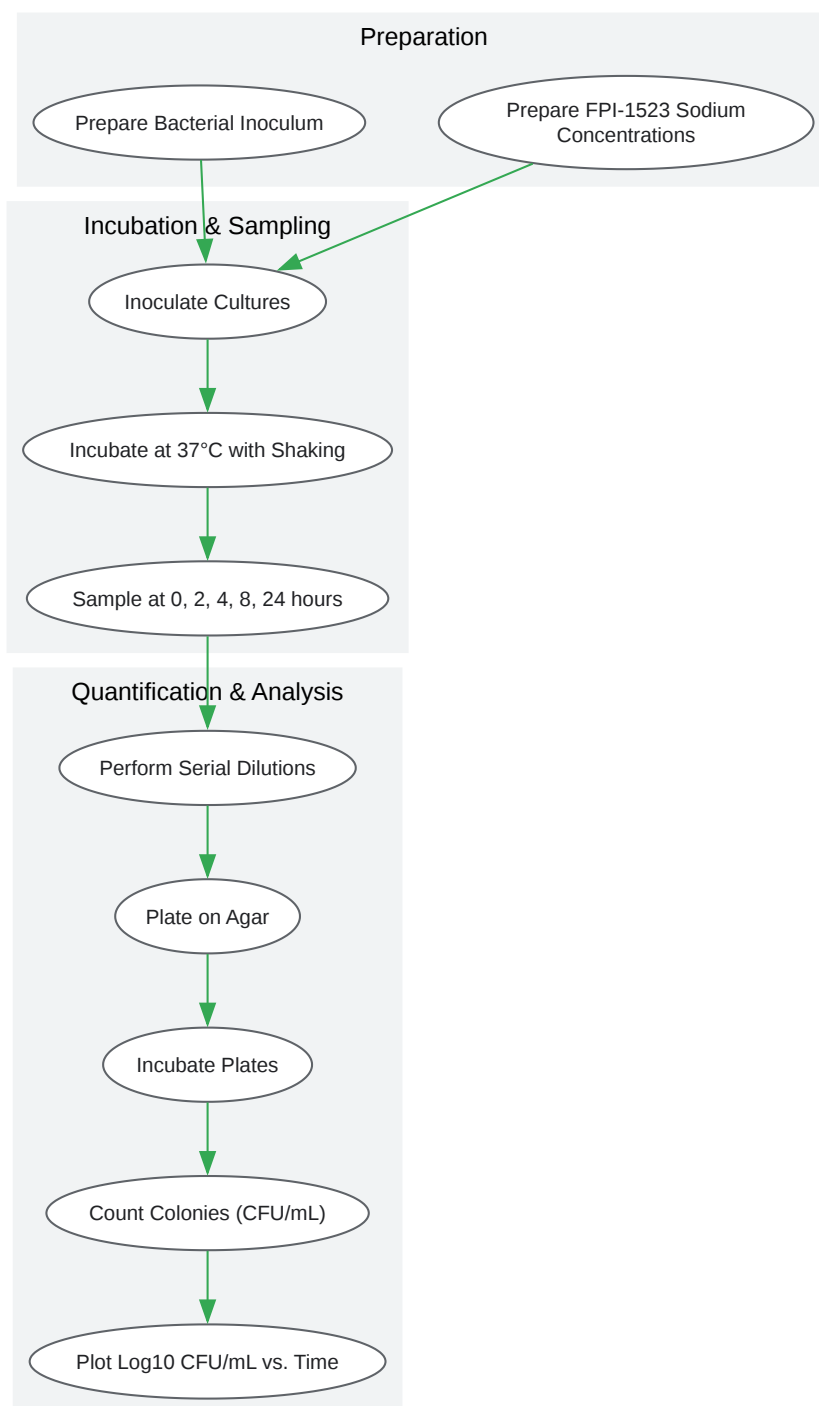
This protocol outlines the steps for conducting a time-kill curve assay to evaluate the bactericidal activity of **FPI-1523 sodium**.

a. Materials:

- **FPI-1523 sodium**
- Test bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable agar medium
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile culture tubes or flasks
- Incubator (37°C) with shaking capabilities
- Spectrophotometer
- Micropipettes and sterile tips
- Spiral plater or manual plating equipment
- Colony counter

b. Experimental Workflow:

Time-Kill Curve Experimental Workflow



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Caption: Workflow for time-kill curve analysis.

c. Detailed Procedure:

- Inoculum Preparation:
 - From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
 - Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately $1-5 \times 10^8$ CFU/mL).
 - Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5×10^5 CFU/mL in the final test tubes.
- Preparation of **FPI-1523 Sodium** Concentrations:
 - Prepare a stock solution of **FPI-1523 sodium** in a suitable solvent (e.g., sterile water or DMSO).
 - Prepare serial dilutions of **FPI-1523 sodium** in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC.
 - Include a growth control tube containing no **FPI-1523 sodium**.
- Incubation and Sampling:
 - Add the prepared bacterial inoculum to each tube containing the different concentrations of **FPI-1523 sodium** and the growth control.
 - Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
 - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.
- Bacterial Enumeration:
 - Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.
 - Plate a defined volume (e.g., 100 μ L) of the appropriate dilutions onto agar plates.

- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).
- Data Analysis:
 - Calculate the mean \log_{10} CFU/mL for each concentration at each time point.
 - Plot the mean \log_{10} CFU/mL versus time for each concentration of **FPI-1523 sodium** and the growth control.
 - Bactericidal activity is defined as a ≥ 3 - \log_{10} (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is defined as a < 3 - \log_{10} reduction in the initial CFU/mL.

Data Presentation

The following tables present hypothetical but plausible time-kill curve data for **FPI-1523 sodium** against a Gram-positive (*S. aureus*) and a Gram-negative (*E. coli*) bacterium.

Table 1: Time-Kill Curve Data for **FPI-1523 Sodium** against *Staphylococcus aureus* ATCC 29213 (MIC = 2 $\mu\text{g/mL}$)

Time (hours)	Growth Control (\log_{10} CFU/mL)	0.25x MIC (0.5 $\mu\text{g/mL}$) (\log_{10} CFU/mL)	0.5x MIC (1 $\mu\text{g/mL}$) (\log_{10} CFU/mL)	1x MIC (2 $\mu\text{g/mL}$) (\log_{10} CFU/mL)	2x MIC (4 $\mu\text{g/mL}$) (\log_{10} CFU/mL)	4x MIC (8 $\mu\text{g/mL}$) (\log_{10} CFU/mL)
0	5.72	5.71	5.73	5.70	5.72	5.71
2	6.51	6.25	5.89	5.15	4.68	3.95
4	7.35	6.98	6.12	4.48	3.21	2.54
8	8.62	8.15	6.88	3.82	<2.00	<2.00
24	9.14	8.89	7.54	3.10	<2.00	<2.00

Table 2: Time-Kill Curve Data for **FPI-1523 Sodium** against *Escherichia coli* ATCC 25922 (MIC = 1 µg/mL)

Time (hours)	Growth Control (Log ₁₀ CFU/mL)	0.25x MIC (0.25 µg/mL) (Log ₁₀ CFU/mL)	0.5x MIC (0.5 µg/mL) (Log ₁₀ CFU/mL)	1x MIC (1 µg/mL) (Log ₁₀ CFU/mL)	2x MIC (2 µg/mL) (Log ₁₀ CFU/mL)	4x MIC (4 µg/mL) (Log ₁₀ CFU/mL)
0	5.68	5.69	5.67	5.68	5.69	5.68
2	6.82	6.41	5.98	4.92	4.11	3.23
4	7.91	7.35	6.45	3.86	2.85	<2.00
8	8.95	8.52	7.12	2.99	<2.00	<2.00
24	9.42	9.11	7.89	<2.00	<2.00	<2.00

Interpretation of Results

Based on the hypothetical data, **FPI-1523 sodium** demonstrates concentration-dependent and time-dependent bactericidal activity against both *S. aureus* and *E. coli*. At concentrations equal to or greater than the MIC, a significant reduction in bacterial viability is observed. Bactericidal activity (a ≥ 3 -log₁₀ reduction) is achieved at 2x and 4x the MIC for both organisms within 8 hours. At sub-MIC concentrations (0.25x and 0.5x MIC), **FPI-1523 sodium** exhibits bacteriostatic or limited bactericidal activity.

Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the antimicrobial activity of novel compounds like **FPI-1523 sodium**. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug development. The potent, dual-mechanism of action of **FPI-1523 sodium**, targeting both β -lactamases and PBP2, underscores its potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance.

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